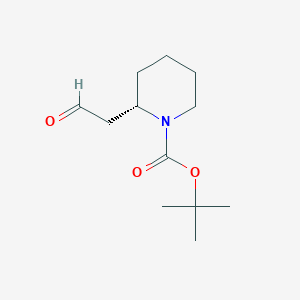

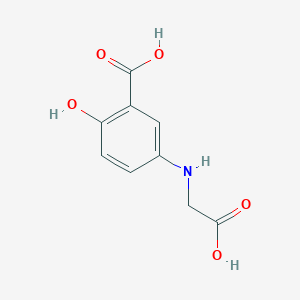

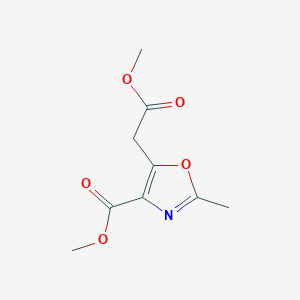

![molecular formula C14H8ClNO B1610360 4-[(3-Chlorophenyl)carbonyl]benzonitrile CAS No. 261783-90-8](/img/structure/B1610360.png)

4-[(3-Chlorophenyl)carbonyl]benzonitrile

Overview

Description

4-[(3-Chlorophenyl)carbonyl]benzonitrile (4-CPCBN) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of benzonitrile, a type of organic compound, and has a molecular weight of 225.57 g/mol. 4-CPCBN has been used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for chemical reactions, and as a ligand for metal complexes. In addition, 4-CPCBN has been studied for its biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Research on benzonitrile derivatives, including those structurally similar to 4-[(3-Chlorophenyl)carbonyl]benzonitrile, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. A study incorporating experimental methods and computational simulations, including Density Functional Theory (DFT) and molecular dynamics (MD), revealed that certain benzonitrile compounds significantly inhibit corrosion, acting as mixed-type inhibitors. These compounds' adsorption onto the mild steel surface follows Langmuir's adsorption isotherm, suggesting a strong interaction with the metal surface that protects against corrosion. This application is crucial for extending the life of metal structures in corrosive environments, such as in industrial processing plants where acidic solutions are commonly used (Chaouiki et al., 2018).

Photocatalytic Degradation

Graphitic carbon nitride-based nanocomposites have been studied for their ability to degrade toxic organic pollutants under visible light, showing promise in environmental cleanup applications. A study focused on the photocatalytic degradation of 4-chlorophenol, a compound with structural similarities to 4-[(3-Chlorophenyl)carbonyl]benzonitrile, using graphitic carbon nitride indicates the potential of such materials in treating water contaminated with hazardous organic compounds. The study highlights the effectiveness of these nanocomposites in breaking down toxic pollutants, contributing to safer water resources (Akintunde et al., 2022).

Advanced Organic Synthesis

The structural versatility of benzonitrile derivatives, including 4-[(3-Chlorophenyl)carbonyl]benzonitrile, enables their use in advanced organic synthesis, leading to the creation of novel compounds with potential applications in pharmaceuticals, materials science, and organic electronics. For instance, the transformation of benzonitrile derivatives into various organic compounds has been explored, demonstrating the role of these chemicals as key intermediates in the synthesis of complex molecules. This area of research opens pathways to the development of new drugs, functional materials, and electronic devices, showcasing the broad applicability of benzonitrile derivatives in cutting-edge scientific and technological advancements (Michaelidou & Koutentis, 2009).

properties

IUPAC Name |

4-(3-chlorobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPCMVUHBDEGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444784 | |

| Record name | 4-[(3-Chlorophenyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Chlorophenyl)carbonyl]benzonitrile | |

CAS RN |

261783-90-8 | |

| Record name | 4-[(3-Chlorophenyl)carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

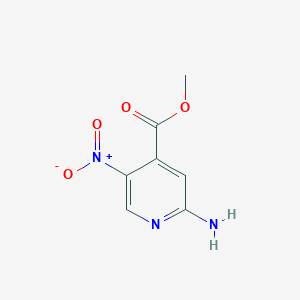

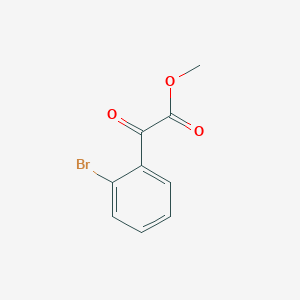

![Pyrido[2,3-b]pyrazin-8-amine](/img/structure/B1610287.png)

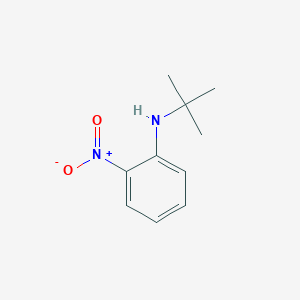

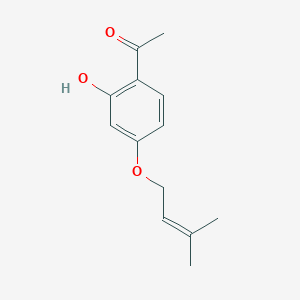

![Bis[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl]phenylphosphine](/img/structure/B1610288.png)

![1,4-Dioxaspiro[4.5]dec-6-EN-8-one](/img/structure/B1610300.png)